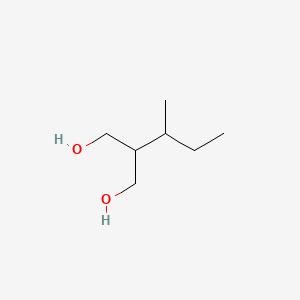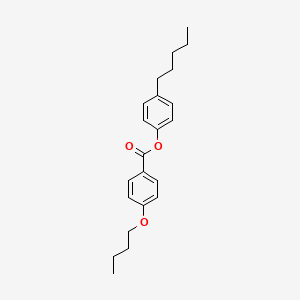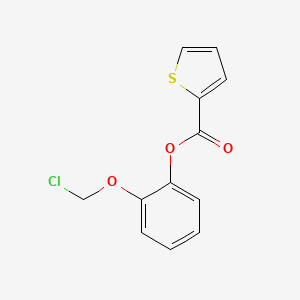
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester is an organic compound that belongs to the class of thiophene derivatives Thiophene is a heterocyclic compound containing a sulfur atom in a five-membered ring
Preparation Methods
The synthesis of 2-Thiophenecarboxylic acid, chloromethoxyphenyl ester can be achieved through several synthetic routes. One common method involves the esterification of 2-Thiophenecarboxylic acid with chloromethoxyphenol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency.
Chemical Reactions Analysis
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Scientific Research Applications
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, chloromethoxyphenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The thiophene ring may also participate in electron transfer reactions, contributing to its biological activity.
Comparison with Similar Compounds
2-Thiophenecarboxylic acid, chloromethoxyphenyl ester can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: A simpler derivative with similar chemical properties but lacking the ester group.
Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.
2-Thiophenecarboxylic acid methyl ester: A similar ester derivative with a methyl group instead of the chloromethoxyphenyl group.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical and biological properties compared to other thiophene derivatives.
Properties
CAS No. |
36356-22-6 |
|---|---|
Molecular Formula |
C12H9ClO3S |
Molecular Weight |
268.72 g/mol |
IUPAC Name |
[2-(chloromethoxy)phenyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO3S/c13-8-15-9-4-1-2-5-10(9)16-12(14)11-6-3-7-17-11/h1-7H,8H2 |
InChI Key |
MOTDWDGHNDNGMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCl)OC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


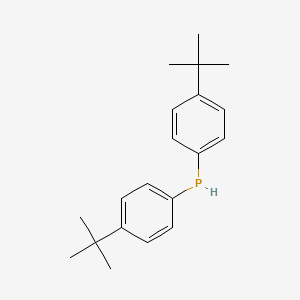

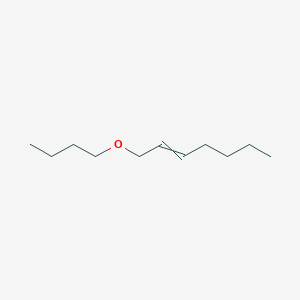
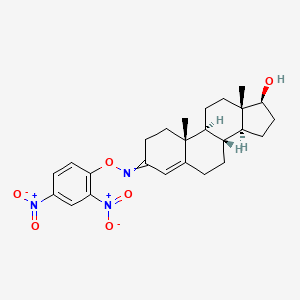
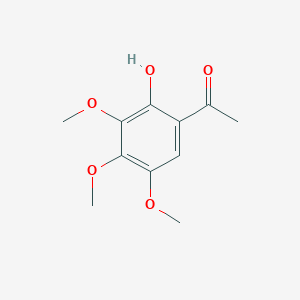
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681793.png)
![Benzonitrile, 4-[2-(2-benzofuranyl)ethenyl]-](/img/structure/B14681800.png)

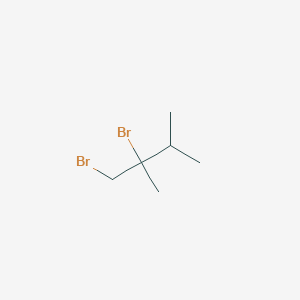
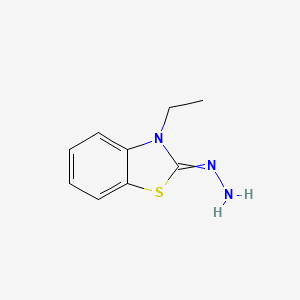
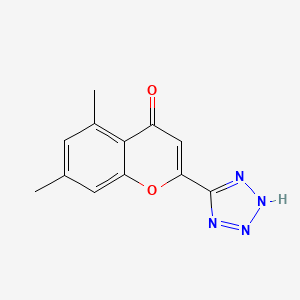
![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
